

Isopropyl glycolate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl glycolate*

Cat. No.: B1293520

[Get Quote](#)

An In-depth Technical Guide to **Isopropyl Glycolate**: Chemical Properties and Structure

Abstract

Isopropyl glycolate (CAS No. 623-61-0) is an organic compound recognized for its utility as a solvent and as an intermediate in the synthesis of various chemicals, including pharmaceuticals.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **isopropyl glycolate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Isopropyl glycolate, with the IUPAC name propan-2-yl 2-hydroxyacetate, is the ester of glycolic acid and isopropyl alcohol.^{[3][4]} Its structure consists of an isopropyl group attached to the carboxyl group of glycolic acid.

Identifier	Value
IUPAC Name	propan-2-yl 2-hydroxyacetate [3] [4] [5] [6]
Synonyms	Isopropyl 2-hydroxyacetate, Glycolic acid isopropyl ester, Isopropyl hydroxyacetate [1] [4] [5] [6]
CAS Number	623-61-0 [1] [3] [7] [8]
Molecular Formula	C5H10O3 [1] [3] [7] [8]
SMILES	CC(C)OC(=O)CO [1] [3] [4] [5]
InChI	InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3 [1] [3] [4]
InChIKey	AZKIQQBSVTWCGY-UHFFFAOYSA-N [1] [3] [6]

Physicochemical Properties

Isopropyl glycolate is a colorless to pale yellow liquid with a mild, pleasant odor.[\[1\]](#) It is slightly soluble in water but shows good solubility in alcohols and many other organic solvents.
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)

Property	Value
Molecular Weight	118.13 g/mol [3] [8]
Appearance	Colorless Liquid [1] [3]
Boiling Point	159.3 ± 8.0 °C (Predicted) [7] [9]
Density	1.050 ± 0.06 g/cm ³ (Predicted) [7] [9]
Vapor Pressure	0.889 mmHg at 25°C [3]
pKa	13.21 ± 0.10 (Predicted) [3] [7]
LogP	-0.19 [3]
Index of Refraction	1.42 [3] [9]
Polar Surface Area	46.5 Å ² [3] [9]
Enthalpy of Vaporization	46.11 kJ/mol [3]
Surface Tension	33.2 dyne/cm [3]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of **isopropyl glycolate** involves the esterification of hydroxyacetic acid (glycolic acid) with propan-2-ol. This reaction is typically catalyzed by an acid, such as copper (II) sulfate, and proceeds at elevated temperatures.[\[3\]](#)

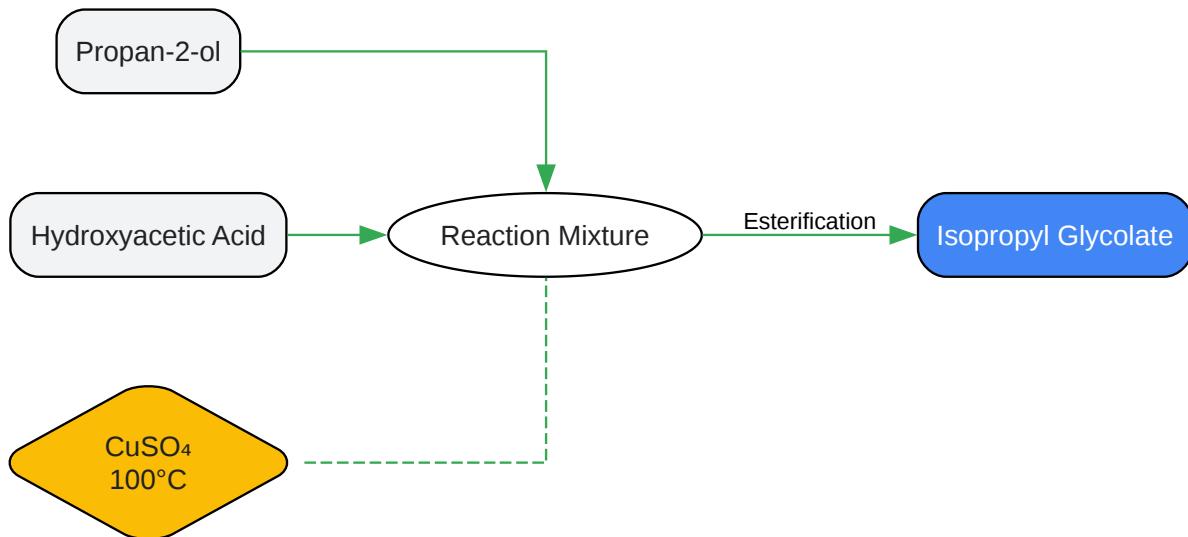
Another documented method is the hydrogenation of dimethyl oxalate. This process utilizes a bipyridyltetraethylruthenium complex as a catalyst in the presence of isopropanol and sodium methoxide at 25°C under a hydrogen pressure of 5 MPa.[\[2\]](#)

Reactivity

Isopropyl glycolate is stable under recommended storage conditions.[\[6\]](#) It is incompatible with strong oxidizing agents.[\[6\]](#) The hydroxyl group and the ester functionality are the primary sites of its reactivity. For instance, it can react with dimethoxymethane in the presence of p-toluenesulfonic acid to yield methoxymethoxy-acetic acid isopropyl ester.[\[3\]](#)

Experimental Protocols

Synthesis of Isopropyl Glycolate via Esterification


Objective: To synthesize **isopropyl glycolate** from propan-2-ol and hydroxyacetic acid.

Materials:

- Propan-2-ol
- Hydroxyacetic acid (Glycolic acid)
- Copper (II) sulfate (CuSO_4)

Procedure:

- Combine equimolar amounts of propan-2-ol and hydroxyacetic acid in a round-bottom flask.
- Add a catalytic amount of copper (II) sulfate.
- Heat the reaction mixture to 100°C with constant stirring.[\[3\]](#)
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the mixture to room temperature.
- Purify the product through distillation under reduced pressure to isolate **isopropyl glycolate**.

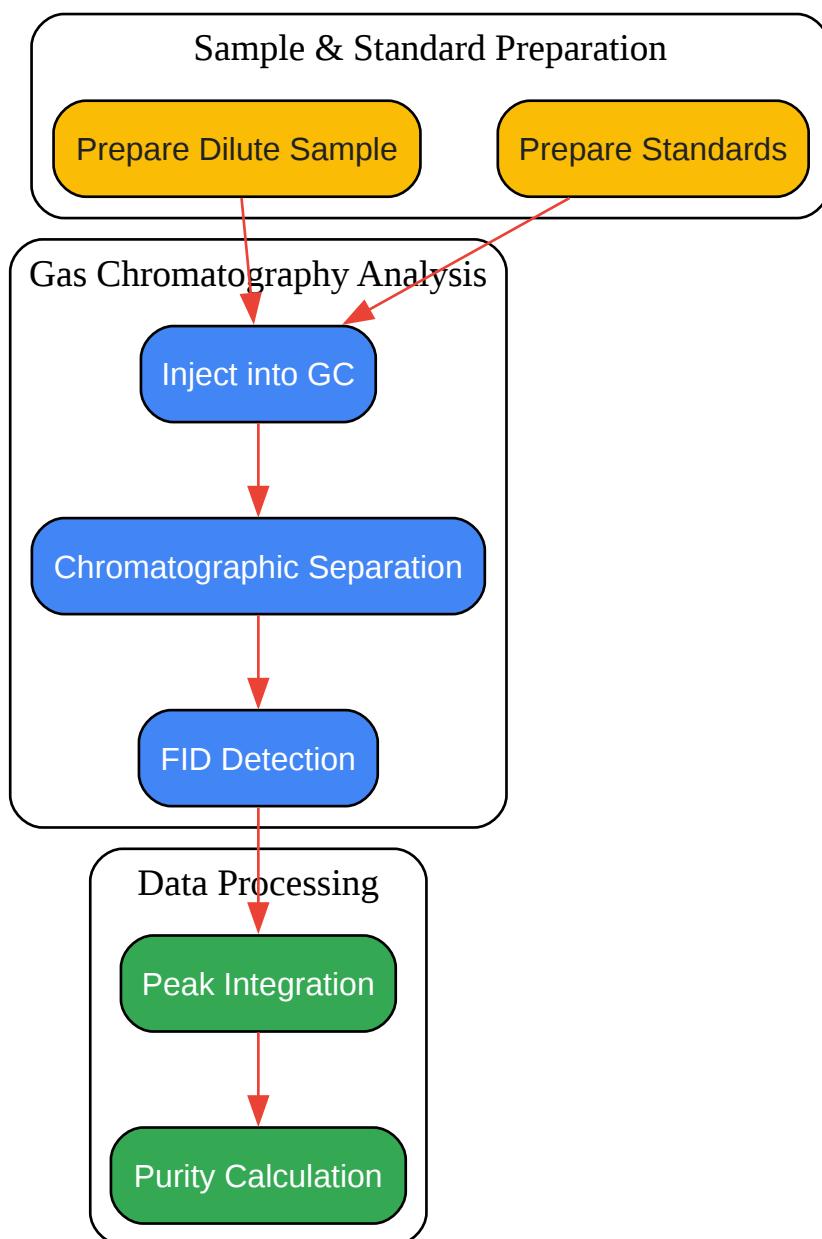
[Click to download full resolution via product page](#)

Synthesis of **Isopropyl Glycolate**.

Analytical Workflow for Purity Assessment

Objective: To outline a general workflow for assessing the purity of a synthesized **isopropyl glycolate** sample using gas chromatography (GC). While a specific method for **isopropyl glycolate** is not detailed in the provided results, a general approach based on the analysis of related compounds like isopropyl alcohol can be adapted.[10]

Instrumentation:


- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure Outline:

- Sample Preparation: Prepare a dilute solution of the **isopropyl glycolate** sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Standard Preparation: Prepare a series of standard solutions of known impurities (e.g., unreacted propan-2-ol and glycolic acid) and a standard of pure **isopropyl glycolate**.
- GC Analysis:

- Inject the prepared samples and standards into the GC.
- Use a suitable capillary column (e.g., a polar stationary phase like wax or a mid-polar phase).
- Employ a temperature program that allows for the separation of the solvent, impurities, and the main product.

- Data Analysis:
 - Identify the peaks corresponding to **isopropyl glycolate** and any impurities by comparing their retention times with those of the standards.
 - Quantify the purity by calculating the area percentage of the **isopropyl glycolate** peak relative to the total peak area.

[Click to download full resolution via product page](#)

Gas Chromatography Analysis Workflow.

Applications and Biological Relevance

Isopropyl glycolate serves as a valuable intermediate in the pharmaceutical industry.[2][6][11] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for its use in the synthesis of more complex molecules. It is also utilized as a solvent in the formulation of paints,

coatings, and personal care products due to its ability to dissolve a wide range of substances.

[1]

Safety Information

According to GHS classifications, **isopropyl glycolate** may cause skin and serious eye irritation, as well as respiratory irritation.^[6] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 623-61-0: Isopropyl glycolate | CymitQuimica [cymitquimica.com]
- 2. ISOPROPYL GLYCOLATE | 623-61-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Isopropyl hydroxyacetate | C5H10O3 | CID 69338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl glycolate, 96% | Fisher Scientific [fishersci.ca]
- 6. Isopropyl glycolate, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. Analysis of United States Pharmacopeia (USP) Grade Isopropyl Alcohol Impurities | PerkinElmer [perkinelmer.com]
- 11. H50334.06 [thermofisher.com]
- To cite this document: BenchChem. [Isopropyl glycolate chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293520#isopropyl-glycolate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com